molecular formula C10H15N3O3 B6183295 tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate CAS No. 2243824-65-7

tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate

Cat. No.: B6183295
CAS No.: 2243824-65-7
M. Wt: 225.2
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Description

tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate is a chemical compound with a complex structure that includes a diazo group, a cyclopropyl ring, and a tert-butyl carbamate moiety

Preparation Methods

The synthesis of tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the cyclopropyl ring, followed by the introduction of the diazo group and the tert-butyl carbamate moiety. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of the diazo group, resulting in different derivatives.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate involves its reactivity with various molecular targets. The diazo group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The cyclopropyl ring and tert-butyl carbamate moiety also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate can be compared with other diazo compounds and cyclopropyl derivatives. Similar compounds include:

    Diazoacetyl derivatives: These compounds share the diazo group and exhibit similar reactivity.

    Cyclopropyl carbamates: These compounds have a cyclopropyl ring and a carbamate group, but may lack the diazo functionality.

Properties

CAS No.

2243824-65-7

Molecular Formula

C10H15N3O3

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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